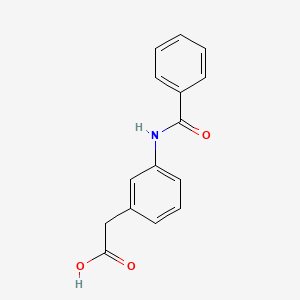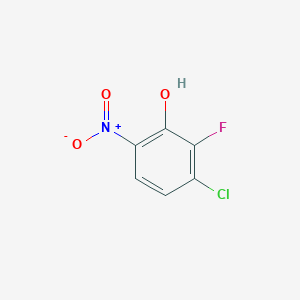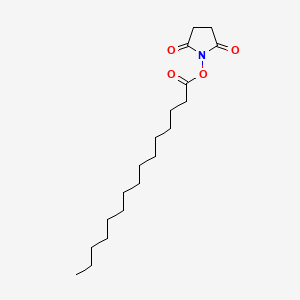
Acide 5-chloro-3-oxo-2,3-dihydro-1H-indène-1-carboxylique
Vue d'ensemble
Description
5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound belonging to the class of indene derivatives Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring This particular compound features a chlorine atom at the 5-position, a keto group at the 3-position, and a carboxylic acid group at the 1-position
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Indene derivatives, including this compound, have shown biological activity, such as antimicrobial and antioxidant properties. They are studied for their potential use in developing new drugs and treatments.
Medicine: Research is ongoing to explore the therapeutic potential of indene derivatives in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity make it suitable for various applications in material science.
Mécanisme D'action
Target of Action
It’s known to be used as an intermediate in the synthesis of certain compounds , which suggests it may interact with various biological targets depending on the final compound it contributes to.
Mode of Action
As an intermediate, its mode of action would largely depend on the final compound it is used to synthesize .
Biochemical Pathways
As an intermediate, it’s likely involved in various biochemical pathways depending on the final compound it is used to synthesize .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would be less relevant than those of the final compound it is used to synthesize .
Result of Action
As an intermediate, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
As an organic compound, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Analyse Biochimique
Biochemical Properties
5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator of these enzymes . The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its catalytic activity.
Cellular Effects
The effects of 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to stress . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and cellular metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes . Understanding its role in metabolic pathways is essential for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its role in various biochemical processes and its overall impact on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with an appropriate indene derivative or a related precursor.
Halogenation: Chlorination of the indene ring at the 5-position using reagents such as chlorine gas or thionyl chloride.
Oxidation: Introduction of the keto group at the 3-position through oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Carboxylation: Conversion of the indene derivative to the carboxylic acid form, typically achieved through oxidation reactions using agents like potassium dichromate or nitric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can reduce the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aqueous sodium hydroxide, halide salts.
Major Products Formed:
Oxidation Products: Higher oxidized derivatives, such as 5-chloro-3,4-dihydro-2H-indene-1-carboxylic acid.
Reduction Products: Hydroxylated derivatives, such as 5-chloro-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Indole: A closely related compound with a similar structure but different functional groups.
Chloroindene: Other chlorinated indene derivatives with varying positions of chlorine atoms.
Indene-1-carboxylic acid: Derivatives with different substituents on the indene ring.
This comprehensive overview highlights the significance of 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
5-chloro-3-oxo-1,2-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-5-1-2-6-7(3-5)9(12)4-8(6)10(13)14/h1-3,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHIMUVCNJRARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496314 | |
| Record name | 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66041-31-4 | |
| Record name | 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
acetic acid](/img/structure/B1601521.png)
